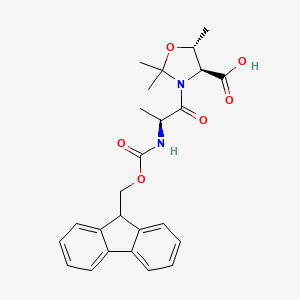

Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH

Beschreibung

Contextualizing Peptide Therapeutics and Peptidomimetics

Peptide therapeutics represent a significant and growing class of drugs, prized for their high specificity and low toxicity. researchgate.net They are short chains of amino acids that can be designed to target specific biological processes, making them valuable for treating a range of conditions, including cancer, diabetes, and autoimmune diseases. openaccessjournals.com However, natural peptides often suffer from limitations such as susceptibility to enzymatic degradation and poor oral bioavailability. iscientific.org

To address these challenges, the field of peptidomimetics has emerged. iscientific.orgelsevier.com Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved drug-like properties, such as enhanced stability and bioavailability. openaccessjournals.comiscientific.org These compounds are often developed by modifying existing peptides or designing novel structures that replicate the key features of a peptide's interaction with its biological target. slideshare.net The development of peptidomimetics has broadened the therapeutic potential of peptide-based drugs. iscientific.orgnih.gov

Evolution of Conformational Constraint Strategies in Peptide Design

A key strategy in the design of both peptides and peptidomimetics is the introduction of conformational constraints. slideshare.netnih.gov Small peptides are often highly flexible, which can lead to a decrease in binding affinity for their target and susceptibility to degradation. nih.govbiosynth.com By restricting the conformational freedom of a peptide, it is possible to pre-organize it into its bioactive conformation, leading to increased potency and stability. nih.govbiosynth.com

Various methods have been developed to introduce conformational constraints, including cyclization, the incorporation of unnatural amino acids, and the use of staples to stabilize secondary structures like α-helices. researchgate.netslideshare.netbiosynth.com These strategies can lead to peptides with greater structural integrity, increased enzymatic stability, and enhanced receptor specificity. nih.gov The ability to lock a peptide into a specific conformation is a powerful tool for improving its therapeutic properties. biosynth.com

Significance of Pseudoprolines in Modern Peptide Synthesis Methodologies

Pseudoprolines, such as the one found in Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH, are a crucial innovation in peptide synthesis. wikipedia.orgiris-biotech.de These are derivatives of serine, threonine, or cysteine where the side chain is cyclized to form an oxazolidine (B1195125) or thiazolidine (B150603) ring. wikipedia.orgacs.org This modification introduces a "kink" in the peptide backbone, similar to that induced by proline. wikipedia.orgpeptide.com

The primary benefit of incorporating pseudoprolines is their ability to disrupt the formation of β-sheet structures, which are a major cause of peptide aggregation during synthesis. wikipedia.orgacs.org This increased solvation and improved coupling kinetics lead to higher quality and yield of the final peptide product. wikipedia.orgpeptide.com Pseudoprolines are typically introduced as dipeptides, like this compound, to avoid the difficulty of coupling to the sterically hindered pseudoproline residue itself. peptide.comsigmaaldrich.com The native peptide sequence is then regenerated during the final cleavage and deprotection steps. wikipedia.org The use of pseudoproline dipeptides has proven to be highly effective in the synthesis of long, difficult, and cyclic peptides. wikipedia.org

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 252554-79-3 chemimpex.comsigmaaldrich.comxcessbio.com |

| Molecular Formula | C₂₅H₂₈N₂O₆ chemimpex.com |

| Molecular Weight | 452.51 g/mol chemimpex.com |

| Appearance | White to off-white powder chemimpex.com |

| Purity | 95 - 105% (Assay by titration) chemimpex.com |

| Storage Conditions | 0 - 8 °C chemimpex.com |

| Solubility | Soluble in DMSO with heating and sonication |

Applications of this compound

| Application | Description |

|---|---|

| Peptide Synthesis | Serves as a key building block in solid-phase peptide synthesis (SPPS), especially for complex sequences. chemimpex.com |

| Drug Development | Used in the creation of peptide-based therapeutics with enhanced stability and bioactivity. chemimpex.com |

| Cyclic Peptides and Peptidomimetics | Facilitates the synthesis of these structures, which are important for developing new therapies. chemimpex.com |

| Bioconjugation | Enables the attachment of peptides to other biomolecules for targeted drug delivery. chemimpex.com |

| Protein Engineering | Aids in the modification of proteins to study structure-function relationships. chemimpex.com |

| Diagnostics | Utilized in the development of peptide-based diagnostic assays. chemimpex.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O6/c1-14(22(28)27-21(23(29)30)15(2)33-25(27,3)4)26-24(31)32-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,14-15,20-21H,13H2,1-4H3,(H,26,31)(H,29,30)/t14-,15+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTYMCWKCJUKDT-ZSDSOXJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)C(C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc Ala Thr Psi Me,me Pro Oh and Derivatives

Precursor Synthesis and Pseudoproline Moiety Formation

The synthesis of pseudoproline dipeptides like Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH is a strategic approach to address challenges in peptide synthesis, particularly peptide chain aggregation. The core of this strategy lies in the temporary and reversible formation of a proline-like structure from a serine or threonine residue. chempep.com

Threonine Protection Strategies

The synthesis begins with the appropriate protection of the amino acid precursors. sci-hub.se For the threonine residue, the amino group is typically protected with the Fmoc group. This is a crucial step to ensure selectivity in the subsequent coupling reactions. The Fmoc protecting group is base-labile, which is compatible with the acid-labile nature of the pseudoproline ring, allowing for orthogonal deprotection strategies during peptide synthesis. google.com

Oxazolidine (B1195125) Ring Cyclization through Condensation Reactions

The defining feature of this dipeptide is the pseudoproline moiety, which is an oxazolidine ring. chempep.com This five-membered ring is formed through the condensation of the threonine residue with a ketone, commonly acetone, under acidic conditions. This reaction results in a dimethyloxazolidine structure, denoted as Psi(Me,Me)pro. The formation of this ring introduces a "kink" in the peptide backbone, similar to that of proline, which disrupts the formation of secondary structures like β-sheets that are responsible for aggregation. wikipedia.orgiris-biotech.de The oxazolidine ring serves as a temporary protection for the threonine side-chain and can be cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to regenerate the native threonine residue after the peptide synthesis is complete. iris-biotech.depeptide.com

Dipeptide Coupling Techniques

The coupling of the pseudoproline-containing dipeptide into a growing peptide chain is a critical step in the synthesis of the final peptide.

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

This compound is designed for seamless integration into standard Fmoc-based SPPS protocols. It is used in the same manner as other Fmoc-protected amino acid derivatives. wikipedia.org The use of pre-formed dipeptides like this one is advantageous as it avoids the difficult acylation of the sterically hindered secondary amine of the pseudoproline monomer. wikipedia.orgsigmaaldrich.com By incorporating the dipeptide, two amino acid residues are added in a single coupling step. sigmaaldrich.com The incorporation of pseudoproline dipeptides has been shown to significantly improve the quality and yield of crude peptide products, especially for long or otherwise difficult-to-synthesize sequences. wikipedia.org

Coupling Reagents and Reaction Optimization

Standard coupling reagents used in Fmoc-SPPS are effective for the incorporation of pseudoproline dipeptides. chempep.com These include aminium/uronium and phosphonium (B103445) salt-based reagents. The choice of coupling reagent can be optimized to ensure high coupling efficiency.

Common Coupling Reagents for Pseudoproline Dipeptides

| Reagent Class | Examples | Additives |

|---|---|---|

| Aminium/Uronium Salts | HBTU, HATU, TBTU | HOBt, HOAt |

| Phosphonium Salts | PyBOP |

| Carbodiimides | DIC | HOBt, OxymaPure |

The reaction conditions, such as solvent and temperature, are also important for optimizing the coupling reaction. Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are common solvents used to maintain good solvation of the growing peptide chain. chempep.commdpi.com

Monomeric Pseudoproline Building Blocks: Advantages and Synthetic Challenges

While pseudoproline dipeptides are widely used, there is also interest in the use of monomeric pseudoproline building blocks, such as Fmoc-Thr(Psi(Me,Me)pro)-OH. iris-biotech.de

The primary advantage of using monomeric building blocks is the increased flexibility in peptide design. iris-biotech.de It allows for the introduction of a pseudoproline residue at any desired threonine, serine, or cysteine position without being limited to commercially available dipeptide combinations. iris-biotech.de This is particularly beneficial when working with non-natural or rare amino acids. iris-biotech.de

However, the use of monomeric pseudoproline building blocks presents a significant synthetic challenge. The secondary amine of the oxazolidine ring is sterically hindered and has reduced nucleophilicity, which can lead to low coupling efficiencies when attaching the next amino acid. wikipedia.orgiris-biotech.de This has historically limited their application, leading to the preference for pre-formed dipeptides. iris-biotech.de

Recent advancements in coupling methodologies and the development of more efficient coupling reagents have shown promise in overcoming these challenges. iris-biotech.de Studies have demonstrated that with modern coupling techniques, the acylation of monomeric pseudoproline building blocks can be achieved with good efficiency, making them a more viable option for peptide synthesis. iris-biotech.deacs.org

Comparison of Pseudoproline Strategies

| Feature | Dipeptide Building Blocks | Monomeric Building Blocks |

|---|---|---|

| Ease of Use | Straightforward integration into SPPS. chempep.com | Requires optimization of coupling conditions. iris-biotech.de |

| Coupling Efficiency | Generally high. chempep.com | Can be low due to steric hindrance. wikipedia.org |

| Flexibility | Limited to commercially available combinations. iris-biotech.de | Allows for any amino acid to precede the pseudoproline. iris-biotech.de |

| Cost | Can be more expensive per residue. | Potentially more cost-effective if synthesis is efficient. |

Strategies for Direct Monomer Incorporation

Traditionally, pseudoproline residues like Thr(Psi(Me,Me)pro) are introduced into a peptide sequence as part of a dipeptide, such as this compound. sigmaaldrich.comiris-biotech.de This is because the direct acylation of the sterically hindered secondary amine of the oxazolidine ring is notoriously difficult, often resulting in low coupling yields. iris-biotech.deactivotec.com The use of the pre-formed dipeptide bypasses this challenging step and has the added benefit of adding two amino acid residues in a single coupling cycle. sigmaaldrich.com

However, recent advancements have explored the direct use of Fmoc-protected pseudoproline monomers, like Fmoc-Thr(Psi(Me,Me)pro)-OH and its serine counterpart, Fmoc-Ser(Psi(Me,Me)pro)-OH. acs.orgiris-biotech.de This strategy offers greater flexibility, especially when the required dipeptide is not commercially available or when incorporating non-standard amino acids. acs.orgiris-biotech.de Studies have shown that with modern and more potent coupling reagents, the acylation of these hindered monomers can be achieved with excellent yields, making their use as individual building blocks a viable option in SPPS. acs.orgiris-biotech.de This approach was successfully demonstrated in the synthesis of a challenging C-terminal sequence of hGH, where two Ser(Psi(Me,Me)pro) residues were incorporated as monomers. acs.orgnih.gov

The general scheme for incorporating the pseudoproline as a dipeptide involves standard Fmoc-SPPS protocols. chempep.com The this compound is activated with a suitable coupling agent and then coupled to the free N-terminus of the growing peptide chain on the solid support. chempep.com The Fmoc protecting group is subsequently removed with a piperidine (B6355638) solution to allow for the next coupling cycle. chempep.com

Overcoming Acylation Hindrance in Monomer Synthesis

The primary challenge in utilizing pseudoproline monomers directly is the steric hindrance around the secondary amine of the oxazolidine ring, which impedes acylation. acs.orgacs.org To overcome this, researchers have focused on optimizing coupling conditions.

Key strategies include:

Potent Coupling Reagents: The use of highly efficient coupling reagents is crucial. Combinations like DIC/OxymaPure and HATU/DIEA have proven effective in promoting the acylation of the hindered amine. acs.orgnih.gov

Extended Coupling Times and Double Coupling: For particularly difficult couplings, extending the reaction time or performing a second coupling (double coupling) can help drive the reaction to completion. scirp.orgnih.gov This was employed in the synthesis of Phospholamban (PLB), where a pseudoproline dipeptide was used to overcome a difficult Leu-Thr coupling. scirp.org

Microwave-Assisted Synthesis: Microwave heating can accelerate coupling reactions, often leading to higher efficiencies and reduced reaction times, which can be beneficial for hindered couplings. nih.gov

A study on the synthesis of a human growth hormone (hGH) fragment successfully acylated Fmoc-Ser(ψMe,Me pro)-OH with various incoming Fmoc-amino acids, including the bulky β-branched residues Ile and Thr(tBu), achieving yields greater than 96%. acs.orgnih.gov This demonstrates that with optimized protocols, direct monomer incorporation is a feasible and powerful strategy.

Purification Strategies for this compound-Containing Peptides

The incorporation of pseudoproline dipeptides like this compound is designed to simplify the synthesis of "difficult" peptides that are prone to aggregation. chempep.comscirp.org By disrupting the formation of secondary structures like β-sheets during synthesis, these building blocks lead to crude peptide products with higher purity. activotec.commerckmillipore.commerckmillipore.com This, in turn, facilitates the subsequent purification process.

The primary method for purifying peptides containing these pseudoproline derivatives is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . scirp.orgmerckmillipore.com

Key aspects of the purification strategy include:

Improved Solubility: Peptides containing pseudoproline residues often exhibit enhanced solubility in the solvents used for HPLC, which aids in the purification process. activotec.commerckmillipore.comchempep.com

Simplified Chromatograms: The use of pseudoprolines reduces the number of deletion sequences and other impurities that arise from incomplete couplings, resulting in cleaner crude product profiles and simpler HPLC chromatograms. merckmillipore.commerckmillipore.com This makes the isolation of the target peptide more straightforward.

Standard Protocols: The purification itself follows standard RP-HPLC protocols. A C4 or C18 column is typically used with a gradient of an organic solvent (like acetonitrile) in water, with trifluoroacetic acid (TFA) as an ion-pairing agent. scirp.org

For instance, in the synthesis of wild-type Phospholamban (WT-PLB), the incorporation of a pseudoproline dipeptide not only improved the synthesis but also led to easier HPLC purification. scirp.org Similarly, the synthesis of long peptides is significantly improved, resulting in higher purities of the crude product and easier HPLC purification. merckmillipore.com

Analytical Techniques for Reaction Monitoring and Product Characterization during Synthesis

A variety of analytical techniques are essential for monitoring the progress of the synthesis and for characterizing the final peptide product.

During Synthesis:

UV-Vis Monitoring: In automated peptide synthesizers, the removal of the Fmoc protecting group is often monitored by UV-Vis spectroscopy. rsc.org The cleavage of the Fmoc group by piperidine releases a chromophore that can be quantified to assess the efficiency of the deprotection step. rsc.org

Flow Reactor Pressure Monitoring: Advanced techniques using variable bed flow reactors can monitor resin swelling in real-time. rsc.org This provides insights into coupling efficiency and can detect on-resin aggregation as it occurs, allowing for adjustments to the synthesis protocol. rsc.org

Product Characterization:

High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for assessing the purity of the crude and purified peptide. merckmillipore.com By analyzing the chromatogram, the percentage of the desired product and the presence of any impurities can be determined.

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized peptide, verifying that the correct sequence has been assembled. merckmillipore.com

Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups in the dipeptide building block, such as the Fmoc carbonyl and the oxazolidine ring.

The following table summarizes the key analytical techniques and their applications:

| Technique | Application | Findings |

| HPLC | Purity assessment of crude and final peptide products. merckmillipore.com | Provides quantitative data on the percentage of the target peptide and impurities. Cleaner profiles are observed with pseudoproline use. merckmillipore.commerckmillipore.com |

| Mass Spectrometry (ESI-MS) | Molecular weight confirmation of the final peptide. merckmillipore.com | Verifies the correct assembly of the amino acid sequence. |

| UV-Vis Spectroscopy | Real-time monitoring of Fmoc deprotection during SPPS. rsc.org | Assesses the completion of the deprotection step in each cycle. rsc.org |

| Flow Reactor Pressure | Real-time monitoring of resin swelling and aggregation. rsc.org | Allows for the diagnosis of difficult couplings and aggregation, enabling protocol optimization. rsc.org |

| IR Spectroscopy | Characterization of the pseudoproline dipeptide building block. | Confirms the presence of characteristic functional groups like carbonyls and the oxazolidine ring. |

Conformational Analysis and Structural Influence of the Psi Me,me Pro Moiety

Impact of the Pseudoproline Motif on Peptide Backbone Conformation

The introduction of a Psi(Me,Me)pro residue into a peptide sequence fundamentally alters its conformational landscape. This is primarily due to the steric constraints imposed by the five-membered oxazolidine (B1195125) ring, which mimics the structure of proline. iris-biotech.desemanticscholar.orgiris-biotech.de

Induction of Conformational Kinks and Helix-Breaking Properties

The Psi(Me,Me)pro moiety is a potent inducer of a "kink" or turn in the peptide backbone. iris-biotech.desemanticscholar.orgiris-biotech.dechempep.comnih.gov This is a direct consequence of the restricted conformational freedom around the nitrogen-alpha carbon and alpha carbon-carbonyl carbon bonds within the oxazolidine ring. This rigid structure disrupts the regular hydrogen bonding patterns necessary for the formation of stable secondary structures like α-helices and β-sheets. semanticscholar.orgchempep.comwikipedia.org By preventing the peptide chain from adopting an extended conformation, the pseudoproline acts as a "helix-breaker" and discourages the aggregation often associated with β-sheet formation. chempep.comwikipedia.org This property is particularly advantageous in solid-phase peptide synthesis (SPPS), where aggregation can hinder coupling efficiencies and lead to lower yields and purity. chempep.comwikipedia.orgmerckmillipore.com

Modulation of Cis-Trans Amide Bond Isomerization

One of the most significant effects of the Psi(Me,Me)pro motif is its strong preference for the cis-amide bond conformation preceding the pseudoproline residue. iris-biotech.desemanticscholar.orgresearchgate.netuow.edu.ausmolecule.com NMR studies have consistently shown that peptides containing 2,2-dimethylated pseudoproline derivatives, such as Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH, predominantly adopt the cis-amide conformation in solution. researchgate.netsmolecule.com This is in contrast to proline itself, which exhibits a more balanced equilibrium between the cis and trans isomers. The stabilization of the cis form is attributed to steric interactions and the electronic properties of the oxazolidine ring. researchgate.netacs.org This controlled induction of a cis amide bond is a key factor in the formation of the backbone kink and has been described as a "molecular hinge" that can be reversibly introduced into a peptide chain. iris-biotech.desmolecule.com The ability to favor the cis conformation is so pronounced that it has been utilized to facilitate the cyclization of peptides by pre-organizing the linear precursor into a conformation amenable to ring closure. iris-biotech.deresearchgate.net

Spectroscopic and Crystallographic Investigations of Psi(Me,Me)pro-Containing Peptides

The conformational effects of the Psi(Me,Me)pro moiety have been extensively studied using a variety of analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These methods have provided detailed insights into the structure of these modified peptides in both solution and the solid state. researchgate.netuow.edu.au

Solid-State versus Solution-Phase Conformations

Interestingly, the conformation of Psi(Me,Me)pro-containing peptides can differ between the solid state and solution. While NMR studies consistently show a predominance of the cis-amide bond in solution for dipeptides with a protected N-terminus, X-ray crystallographic analyses have revealed instances of the trans-conformation in the solid state. researchgate.netuow.edu.auresearchgate.net For example, in the case of Cbz-Val-Thr(ΨMe,MePro)-OH, a trans-conformation was observed in the crystal structure, which is contrary to its preferred cis-conformation in solution. uow.edu.auscispace.com This discrepancy is generally attributed to the influence of crystal-packing forces, where intermolecular interactions in the solid state can favor a conformation that is less stable in solution. uow.edu.auresearchgate.netscispace.com However, other crystal structures, such as that of Fmoc-Val-d-allo-Thr(ΨMe,Mepro)-OH, do exhibit the expected cis-amide geometry. uow.edu.auresearchgate.netscispace.com

| Compound | Method | Phase | Predominant Conformation | Reference |

|---|---|---|---|---|

| Xaa-Thr(ΨMe,MePro) dipeptides (N-terminus protected) | NMR | Solution | Cis | researchgate.netuow.edu.au |

| Cbz-Val-Thr(ΨMe,MePro)-OH | X-ray Crystallography | Solid | Trans | uow.edu.auscispace.com |

| Fmoc-Val-d-allo-Thr(ΨMe,Mepro)-OH | X-ray Crystallography | Solid | Cis | uow.edu.auscispace.com |

Influence on Secondary Structure Formation within Peptides

The primary role of incorporating a Psi(Me,Me)pro moiety is to disrupt and control secondary structure. chempep.comwikipedia.org By inducing a kink in the peptide backbone, pseudoprolines effectively prevent the formation of regular, repeating secondary structures like α-helices and β-sheets. semanticscholar.org This "structure-breaking" capability is crucial for synthesizing "difficult" peptide sequences that are prone to aggregation. chempep.comwikipedia.org The disruption of β-sheet formation, in particular, enhances the solubility of the growing peptide chain during SPPS, leading to improved coupling efficiency and higher yields of the desired product. chempep.comwikipedia.orgmerckmillipore.com Circular dichroism (CD) spectroscopy has been used to confirm the disordered conformation of peptides containing pseudoprolines, even under conditions where a reference peptide would form a distinct secondary structure. semanticscholar.org

Computational Modeling and Molecular Dynamics Simulations for Pseudoproline Design

Computational methods, including molecular dynamics (MD) simulations and density functional theory (DFT) calculations, have become invaluable tools for understanding and predicting the conformational behavior of pseudoproline-containing peptides. smolecule.com These simulations provide a dynamic picture of the peptide's structure and can elucidate the energetic factors that govern conformational preferences.

MD simulations have been used to predict the reduction in backbone root-mean-square deviation (RMSD) upon incorporation of a pseudoproline, quantifying its rigidifying effect. Computational studies have also been instrumental in explaining the preference for the cis-amide bond. These models have shown that the electronic properties of the oxazolidine ring, specifically the electronegativity of the oxygen atom, can influence the double-bond character of the preceding amide bond, thereby lowering the rotational barrier for cis-trans isomerization. researchgate.netacs.org Furthermore, deep learning models are being developed that can predict the efficiency of Fmoc deprotection and minimize aggregation events by mapping the structural representations of amino acids, including pseudoprolines, to experimental synthesis parameters. amidetech.com These computational approaches not only rationalize experimental observations but also guide the design of new pseudoproline derivatives with tailored conformational effects for specific applications in peptide science. smolecule.com

Applications in Advanced Peptide Synthesis and Difficult Sequence Management

Resolution of Peptide Aggregation Issues in SPPS

A primary challenge in SPPS is the tendency of growing peptide chains to aggregate on the solid support, especially when synthesizing "difficult sequences." chempep.comchempep.com This aggregation can lead to incomplete reactions, low yields, and impure products. Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH is a powerful tool for mitigating these issues. sigmaaldrich.comsigmaaldrich.com

During SPPS, nascent peptide chains can form intermolecular hydrogen bonds, leading to the formation of stable secondary structures, most notably beta-sheets. chempep.comchempep.com These aggregated structures physically block reactive sites. The incorporation of this compound effectively disrupts these interactions. The oxazolidine (B1195125) ring of the pseudoproline moiety restricts the conformational freedom of the peptide backbone, introducing a bend that is incompatible with the regular hydrogen-bonding pattern required for beta-sheet formation. chempep.comchempep.com By acting as a "structure-breaker," it prevents the peptide chains from aligning and aggregating, keeping them accessible for subsequent synthetic steps. sigmaaldrich.comsigmaaldrich.comchempep.com

By preventing aggregation, this compound significantly improves the solvation of the growing peptide-resin complex. chempep.comchempep.com Aggregated peptides are often poorly solvated by the solvents used in synthesis, which hinders the diffusion of reagents to the N-terminus of the peptide chain. chempep.comchempep.com The kink introduced by the pseudoproline dipeptide breaks up these insoluble secondary structures, allowing solvent molecules to permeate the peptide-resin matrix more effectively. myskinrecipes.com This enhanced solvation ensures that coupling reagents and Fmoc-deprotection agents have unimpeded access to the reactive sites, leading to more efficient and complete reactions. chempep.comchempep.com

Disruption of Inter-chain Aggregation and Beta-Sheet Formation

Improvement of Coupling Efficiency in Challenging Peptide Sequences

The direct consequence of resolving aggregation and improving solvation is a marked increase in coupling efficiency, especially for notoriously difficult sequences. sigmaaldrich.comsigmaaldrich.com These sequences often contain hydrophobic or β-branched residues that are prone to causing synthetic failures. nih.gov

The utility of this compound has been demonstrated in the successful synthesis of several biologically important and challenging peptides.

Human Islet Amyloid Polypeptide (hIAPP): Also known as Amylin, this 37-residue peptide is highly amyloidogenic and notoriously difficult to synthesize using standard Fmoc chemistry, often resulting in only trace amounts of the desired product. researchgate.net The strategic incorporation of pseudoproline dipeptides, including derivatives of the Ala-Thr sequence, has been shown to be crucial for achieving high-yield synthesis of both the full-length peptide and its amyloidogenic fragments. researchgate.net

Antimicrobial Peptides: The synthesis of peptides like pediocin PA-1 can be hampered by aggregation. The use of threonine-derived pseudoprolines has been shown to enable higher crude purity in such challenging sequences.

hGH-Derived Peptides: The C-terminal sequence of the human growth hormone (hGH) is another example of a peptide that has been considered "inaccessible" by standard SPPS methods. nih.govacs.org The introduction of pseudoproline moieties, often at Ser or Thr residues, is a key strategy to enable the synthesis of these therapeutically relevant molecules. nih.govacs.orgresearchgate.net While some studies have explored the use of monomeric Fmoc-Ser/Thr(ψMe,MePro)-OH, the dipeptide approach remains a standard and effective method. nih.govacs.org

To maximize the benefits of using this compound, several strategies are employed. The placement of the pseudoproline dipeptide is critical; it is typically inserted at a Threonine (or Serine) residue located within or just before a sequence known or predicted to be aggregation-prone. chempep.comchempep.com Introducing a pseudoproline every 6-8 residues within a problematic region is a common approach. chempep.com

The use of these dipeptides simplifies the synthesis by extending the peptide chain by two residues in a single coupling step, which can be advantageous. sigmaaldrich.comsigmaaldrich.com It also circumvents the difficulty of acylating the sterically hindered nitrogen of the oxazolidine ring that would arise if a monomeric pseudoproline were used. sigmaaldrich.comsigmaaldrich.com Following the completion of the synthesis, the native threonine residue is fully restored during the final cleavage from the resin with trifluoroacetic acid (TFA), which hydrolyzes the oxazolidine ring. sigmaaldrich.comsigmaaldrich.comchempep.com This reversible protection scheme ensures that the final peptide has the desired native sequence, but with significantly improved yield and purity compared to syntheses attempted without this tool. researchgate.netresearchgate.net

Table 1: Impact of Pseudoproline Dipeptides on Challenging Peptide Synthesis This table is a representation of findings from multiple sources.

| Peptide Target | Challenge without Pseudoproline | Outcome with Pseudoproline Strategy | References |

| hIAPP (Amylin) | Severe aggregation; only traces of desired product obtained. | Successful synthesis with high yield and purity. | researchgate.net |

| hGH-derived peptide | Considered "inaccessible"; ineffective coupling. | Enabled successful synthesis for the first time. | nih.govacs.org |

| Pediocin PA-1 | Aggregation leading to truncated peptides. | Achieved >70% crude purity. |

Synthesis of Aggregation-Prone Peptide Targets (e.g., hIAPP, antimicrobial peptides, hGH-derived peptides)

Facilitation of Complex Peptide Architecture Construction

The benefits of this compound extend beyond linear peptides. Its ability to maintain peptide solubility and prevent aggregation during chain assembly makes it a valuable tool for the synthesis of more complex structures. chemimpex.commyskinrecipes.com This includes the construction of cyclic peptides and peptidomimetics, which are of significant interest in drug development. chemimpex.com By ensuring the efficient assembly of the linear precursor, the use of this pseudoproline dipeptide facilitates the subsequent, often challenging, cyclization and modification steps required to build these intricate architectures. chemimpex.com

Synthesis of Cyclic Peptides

The cyclization of linear peptides is a key strategy in drug design to enhance stability, receptor affinity, and bioavailability. However, the process of head-to-tail cyclization can be inefficient due to the conformational flexibility of the linear precursor, which makes it difficult for the N- and C-termini to come into the close proximity required for reaction.

The incorporation of this compound into a linear peptide sequence provides a powerful solution to this challenge. The pseudoproline moiety acts as a removable turn-inducer. iris-biotech.de By imposing a proline-like kink, it pre-organizes the linear peptide into a bent conformation that places the N- and C-termini closer together. peptide.comiris-biotech.de This pre-organization significantly facilitates the final ring-closure step. Research findings have consistently shown that this strategy can dramatically improve the efficiency of cyclization. peptide.comiris-biotech.de

Key Research Findings on Pseudoproline-Assisted Cyclization

| Finding | Description | Source(s) |

|---|---|---|

| Increased Yields | The introduction of a pseudoproline kink increases the population of linear peptide conformers where the termini are close, leading to higher yields of the desired cyclic product. peptide.comiris-biotech.de | peptide.comiris-biotech.de |

| Accelerated Reactions | By overcoming the conformational entropy barrier, the cyclization reaction proceeds more quickly compared to the cyclization of a more flexible linear analogue. peptide.com | peptide.com |

| Improved Purity | Enhanced cyclization efficiency minimizes the formation of side products, such as dimers and oligomers, resulting in a cleaner crude product that is easier to purify. merckmillipore.com | merckmillipore.com |

| Broad Applicability | The technique is valuable for synthesizing a wide range of cyclic peptides, including those known to be difficult to produce due to aggregation or slow cyclization kinetics. chempep.com | chempep.com |

Assembly of Constrained Peptidomimetics

Constrained peptidomimetics are modified peptides designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. The synthesis of these complex molecules often involves "difficult sequences"—stretches of amino acids that are prone to aggregation and result in poor synthetic outcomes. bachem.com

A notable application demonstrating this principle is the synthesis of the human Islet Amyloid Polypeptide (hIAPP), a 37-amino acid peptide known for its high aggregation propensity. nih.gov In a reported synthesis, this compound was incorporated at positions 8 and 9 to prevent aggregation and improve coupling efficiency during the assembly of this highly challenging sequence. nih.gov This highlights the compound's effectiveness in managing difficult sequences, a critical step in the successful synthesis of complex peptidomimetics. nih.gov

| Reduced Epimerization | Placing a pseudoproline at the C-terminus of a peptide fragment can prevent racemization during segment condensation reactions. | Fragment condensation strategies. | peptide.comiris-biotech.de |

Role in Rational Drug Design and Development

Design of Peptidomimetic Libraries with Enhanced Bioactivity

The development of peptidomimetic libraries is a cornerstone of modern drug discovery, aiming to create molecules that mimic peptides but possess improved pharmacological properties. Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH is instrumental in this process, particularly for constructing libraries of cyclic peptides and other complex structures that are otherwise difficult to synthesize. chemimpex.comwikipedia.org The pseudoproline modification helps to disrupt undesirable secondary structure formation (β-sheets) among growing peptide chains during solid-phase synthesis. chempep.comwikipedia.org This prevention of aggregation leads to higher yields and purity, enabling the reliable production of diverse peptide sequences for screening and optimization. wikipedia.org

A primary goal in rational drug design is to create ligands that adopt a specific three-dimensional shape, or bioactive conformation, to bind effectively to a biological target. The incorporation of a pseudoproline dipeptide like this compound is a key strategy for achieving this conformational control. researchgate.net The oxazolidine (B1195125) ring imposes a rigid "kink" in the peptide backbone, strongly favoring a cis-amide bond conformation between the alanine (B10760859) and modified threonine residues. chempep.comwikipedia.orgresearchgate.net

This induced kink is highly effective at mimicking β-turns, which are common secondary structures in proteins and are often critical components of protein-protein interaction sites. worldscientific.comnih.gov By forcing a segment of the peptide into a turn-like structure, the compound helps to "lock" the peptidomimetic into a predefined shape. researchgate.net This pre-organization reduces the entropic penalty of binding and can significantly enhance affinity and selectivity for the target receptor or enzyme. nih.gov NMR studies have confirmed that dipeptides containing a threonine-derived pseudoproline predominantly adopt a cis-amide bond in solution, validating their use as reliable turn inducers. researchgate.net

Peptide-based drugs often suffer from rapid degradation by proteases and poor membrane permeability, which limits their bioavailability. While the primary function of the Psi(Me,Me)pro moiety in this compound is as a temporary synthetic aid, its use enables the creation of peptidomimetics with inherently greater stability. wikipedia.orgnih.gov The native Ala-Thr sequence is regenerated upon cleavage from the synthesis resin with trifluoroacetic acid (TFA), meaning the modification itself is not present in the final molecule. peptide.comsigmaaldrich.com

However, the true strategy lies in the fact that this building block makes the synthesis of complex and constrained architectures, such as cyclic peptides, feasible. chemimpex.compeptide.com These constrained structures are often significantly more resistant to proteolytic enzymes than their linear counterparts because the rigid backbone is not easily recognized or accommodated by protease active sites. Furthermore, chemical modifications and cyclization, made possible by a successful synthesis, can improve a peptide's ability to cross biological membranes, thereby enhancing its bioavailability. nih.gov

Mimicry of Bioactive Conformations for Target Binding

Modulation of Protein-Protein Interactions (PPIs)

Protein-protein interactions (PPIs) are fundamental to nearly all biological processes, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. nih.gov Targeting these interactions is a promising therapeutic strategy. Peptides are considered ideal candidates for developing PPI inhibitors because they can mimic the binding interface of one of the protein partners. nih.govnih.gov However, the binding surfaces are often large and relatively flat, requiring inhibitors that can match this topography. nih.gov

The development of effective PPI inhibitors often involves identifying the key amino acid residues at the binding interface (the "hotspot") and designing a peptidomimetic that reproduces this motif in its active conformation. nih.govnih.gov This is where building blocks like this compound become essential. By facilitating the synthesis of peptides with fixed secondary structures, such as β-turns, these reagents allow for the creation of molecules that can precisely mimic the surface of a protein helix or loop involved in a PPI. uni-regensburg.degla.ac.uk

The pre-organized conformation of a peptidomimetic synthesized using a pseudoproline dipeptide can lead to a highly selective and potent inhibitor. nih.gov The rigid structure effectively blocks the interaction surface, preventing the natural binding partner from docking and thereby modulating the biological pathway. nih.gov

A notable case study demonstrating the utility of this compound is in the study of Islet Amyloid Polypeptide (IAPP), a peptide hormone whose aggregation is associated with type 2 diabetes. chempep.com Researchers have synthesized both human IAPP (hIAPP) and rat IAPP (rIAPP) to study the mechanisms of amyloid formation. chempep.com The sequence of rIAPP differs from hIAPP and acts as an inhibitor of hIAPP aggregation. chempep.com

In a study investigating these phenomena, this compound was specifically used to facilitate the challenging synthesis of both the human and rat IAPP sequences. chempep.com The incorporation of the pseudoproline dipeptide was crucial for preventing aggregation during the synthesis process, enabling the production of the high-quality peptides needed for structural and inhibition studies. chempep.com This research provides critical insights for the rational design of more effective therapeutic inhibitors targeting the protein-protein interactions that lead to amyloidosis in type 2 diabetes. chempep.com

| Research Finding | Compound/Method | Application/Significance |

| Conformational Control | Use of Psi(Me,Me)pro dipeptides | Induces a cis-amide bond, mimicking a β-turn structure essential for bioactive conformations. researchgate.networldscientific.com |

| Synthesis Improvement | This compound | Prevents aggregation during solid-phase synthesis of complex peptides like IAPP, improving yield and purity. chempep.comwikipedia.org |

| PPI Inhibition | Peptidomimetics with turn structures | Creates conformationally locked molecules that can block large protein interaction surfaces. nih.govgla.ac.uk |

| Therapeutic Development | rIAPP synthesis using pseudoproline | Enabled the study of rIAPP as an inhibitor of hIAPP aggregation, a pathway in type 2 diabetes. chempep.com |

Development of PPI Inhibitors and Modulators

Development of Targeted Therapeutic Candidates

The culmination of the advantages offered by this compound is its contribution to the development of targeted therapeutic candidates. chemimpex.com By enabling the synthesis of conformationally constrained peptidomimetics and cyclic peptides, this compound helps overcome the traditional limitations of peptide-based drugs. chemimpex.comwikipedia.org The resulting molecules can be designed with enhanced bioactivity, greater stability, and high specificity for their intended targets, such as the protein-protein interactions driving a specific disease. chemimpex.comnih.gov

For example, inhibitors of hIAPP aggregation, whose synthesis is made possible by this technology, are considered promising therapeutic candidates for treating type 2 diabetes. chempep.com Furthermore, the utility of this compound extends to bioconjugation, where it can be used to synthesize peptides that are then attached to other biomolecules to create targeted drug delivery systems. chemimpex.com This allows for the precise delivery of a therapeutic agent to a specific tissue or cell type, maximizing efficacy and minimizing off-target effects.

Applications in Anti-Infective Research

The rise of antibiotic-resistant bacteria has spurred research into new anti-infective agents, with antimicrobial peptides (AMPs) emerging as promising candidates. tandfonline.com However, the chemical synthesis of many AMPs is notoriously difficult due to their tendency to aggregate. This compound plays a crucial role in this area by facilitating the synthesis of such aggregation-prone peptides. Its incorporation into a growing peptide chain introduces a temporary "kink," disrupting the interchain hydrogen bonding that leads to β-sheet formation and aggregation. peptide.comchempep.com

This has been particularly valuable in the synthesis of pediocin PA-1, a bacteriocin (B1578144) with potent antimicrobial activity against foodborne pathogens like Listeria monocytogenes. nih.gov The use of this compound improves coupling efficiency and yield, making the production of pediocin PA-1 and its analogs more feasible for research and potential therapeutic application. The ability to efficiently synthesize complex AMPs is a significant step in developing next-generation antibiotics to combat resistant infections. tandfonline.com

Strategies for Immunomodulation

Many antimicrobial peptides also exhibit immunomodulatory functions, influencing the host's immune response to infection and inflammation. tandfonline.comnih.gov These peptides can modulate the production of cytokines, such as tumor necrosis factor-α (TNF-α) and interleukins, and enhance the activity of immune cells like macrophages. mdpi.complos.org

While direct studies detailing the use of this compound for synthesizing peptides solely for immunomodulation are not prominent, its role is implicit. By enabling the successful synthesis of complex AMPs, which often possess dual anti-infective and immunomodulatory properties, the compound indirectly contributes to the development of novel strategies for immunomodulation. tandfonline.comnih.gov The ability to produce these multifaceted peptides allows researchers to explore their potential in treating a range of conditions where the immune system plays a critical role.

Utility in Protein Engineering and Structure-Function Relationship Studies

This approach is vital for investigating structure-function relationships. For instance, the compound has been used in the synthesis of human islet amyloid polypeptide (hIAPP), a peptide strongly associated with type 2 diabetes due to its propensity to form amyloid fibrils. researchgate.net By using this compound, researchers can successfully synthesize this difficult sequence to study its aggregation mechanisms and design inhibitors. researchgate.netacs.org Similarly, it has been used to synthesize variants of holin proteins to investigate the molecular features that govern the formation of nanopores. biorxiv.org The ability to modulate peptide conformation allows for detailed investigation of protein-protein and protein-ligand interactions, which is fundamental to understanding molecular-level biological processes.

Contributions to Diagnostic Assay Development

The development of accurate and reliable diagnostic tools is a cornerstone of modern medicine. Peptide-based diagnostic assays, which use peptides to detect specific biomarkers, benefit from the inclusion of specialized building blocks like this compound. chemimpex.com

The incorporation of this compound into peptide probes used in diagnostic assays can enhance their performance. The pseudoproline moiety helps to improve the stability and solubility of the peptide probe, which is crucial for its function in a diagnostic test. peptide.com Furthermore, by constraining the peptide's conformation, it can lead to more specific binding to the target biomarker, thereby increasing the assay's sensitivity and accuracy. This improved reliability is critical for the development of next-generation diagnostics for a wide range of diseases.

Challenges, Limitations, and Future Research Directions

Considerations for Pseudoproline Cleavage and Potential By-Product Formation

While generally effective, the cleavage of the pseudoproline moiety can sometimes lead to the formation of undesirable by-products, necessitating careful optimization of deprotection conditions.

Aspartimide Formation and Imine Derivatives

A significant concern in peptide synthesis is the formation of aspartimide, a side reaction that can occur when an aspartic acid residue is exposed to basic conditions during Fmoc removal. nih.goviris-biotech.de This can lead to a mixture of by-products that are difficult to separate from the target peptide. nih.gov While pseudoprolines are often employed to suppress aspartimide formation by disrupting problematic peptide conformations, recent studies have shown that under certain conditions, particularly with elevated temperatures and pressures in flow peptide synthesis, the pseudoproline moiety itself can catalyze aspartimide formation. chempep.commdpi.com

Furthermore, unexpected by-products, such as imine derivatives of the pseudoproline, have been observed. mdpi.com These can arise from the two-way ring-opening of the oxazolidine (B1195125) ring. mdpi.com In some instances, the oxazolidine ring has been found to be surprisingly stable to acid, remaining intact even after treatment with 95% trifluoroacetic acid (TFA), which is typically used for cleavage from the resin. mdpi.com

Optimization of Deprotection Conditions

The standard method for removing the Fmoc protecting group involves the use of a base, such as piperidine (B6355638). Final cleavage from the resin and removal of side-chain protecting groups, including the pseudoproline, is typically achieved with a strong acid cocktail, most commonly containing TFA. chempep.compeptide.com However, the observation of by-products highlights the need for careful optimization of these deprotection conditions.

For instance, manual deprotection at room temperature has been shown to reduce the formation of certain by-products compared to automated processes that may involve higher temperatures. mdpi.com The development of milder deprotection conditions is an active area of research. bachem.com One approach involves the use of calcium(II) iodide as a protective agent for the Fmoc group during ester hydrolysis, allowing for more selective deprotection. researchgate.net Another strategy focuses on optimizing saponification conditions by including a calcium additive to protect other base-sensitive functionalities. researchgate.net

Table 1: Deprotection Strategies and Considerations

| Condition | Reagent(s) | Purpose | Potential Issues |

| Fmoc Removal | Piperidine in DMF | Removal of N-terminal Fmoc group | Can induce aspartimide formation |

| Final Cleavage | TFA-based cocktails | Cleavage from resin and removal of side-chain protecting groups | Incomplete pseudoproline cleavage, by-product formation |

| Optimized Conditions | Manual deprotection at room temperature | Minimize temperature-related side reactions | May not be suitable for all sequences |

| Milder Conditions | Calcium(II) iodide, Calcium additives | Selective deprotection, protection of sensitive groups | Requires further development and validation |

Expanding the Scope of Pseudoproline Derivatives for Peptide Chemistry

The success of existing pseudoproline dipeptides has spurred research into developing novel analogues and integrating them with other non-standard amino acids to further enhance peptide synthesis.

Development of Novel Pseudoproline Analogues

The development of new pseudoproline derivatives aims to address the limitations of current options and expand their utility. For example, 2-(oxazolidin-2-yl)phenol compounds have been prepared as proline surrogates (2-hydroxyphenol-pseudoprolines) and have been successfully applied in the synthesis of challenging peptides like human thymosin α1, amylin, and β-amyloid (1-42). nih.gov Research is also focused on creating pseudoprolines with different substitution patterns to fine-tune their acid lability and stability. bachem.comiris-biotech.de Thiazolidine-based pseudoprolines, derived from cysteine, offer another avenue for creating diversity in peptide structures and can be stable to standard cleavage conditions, which is advantageous for synthesizing multi-cyclic peptides. chempep.comiris-biotech.de

Integration with Non-Natural and Modified Amino Acids

The integration of pseudoproline dipeptides with non-natural and modified amino acids is a promising area for creating peptides with unique properties. grace.com Synthetic amino acids can introduce novel characteristics to peptides, opening up vast possibilities for drug development. grace.com For instance, pseudoproline dipeptides can be used in conjunction with other backbone-modifying strategies, such as the incorporation of Dmb (2,4-dimethoxybenzyl) or Hmb (2-hydroxy-4-methoxybenzyl) protected amino acids, to further combat aggregation and aspartimide formation. nih.goviris-biotech.de The combination of pseudoprolines with other non-natural amino acids, such as alpha-methyl amino acids and derivatives of phenyl-, naphthyl-, and pyridylalanine, is an area ripe for exploration. grace.com

Advanced Applications in Complex Biological Systems

The ability of Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH and other pseudoproline dipeptides to facilitate the synthesis of complex peptides has significant implications for their use in studying and manipulating complex biological systems. These compounds are crucial for producing peptides for various research applications, including the development of diagnostic assays and in protein engineering to study structure-function relationships. chemimpex.com The synthesis of biologically active molecules and targeted therapies is a key area where these advanced chemical tools are being applied. nih.govchemimpex.com By enabling the synthesis of previously inaccessible peptides, pseudoproline dipeptides are helping to push the boundaries of peptide-based research and therapeutics. chempep.comwikipedia.org

Emerging Methodologies for Enhanced Pseudoproline Utilization in Peptide Therapeutics

The foundational role of pseudoproline dipeptides is being expanded through innovative strategies and combination with cutting-edge technologies. These emerging methodologies aim to overcome existing limitations, enhance synthetic efficiency, and enable the production of previously inaccessible peptide therapeutics.

Synergy with Advanced Synthesis Platforms: A major area of advancement is the synergistic use of pseudoproline dipeptides with modern synthesis technologies.

Flow Chemistry: Continuous-flow peptide synthesis offers speed and efficiency but can exacerbate challenges like side reactions due to higher temperatures. chempep.com Recent studies have focused on optimizing flow chemistry protocols to safely incorporate pseudoprolines. For example, research has demonstrated successful in situ acylation of pseudoproline monomers in flow systems, a method that circumvents the need for expensive, pre-formed dipeptide libraries and increases synthetic flexibility. acs.org This approach has shown high efficiency for coupling most amino acids, although some, like aspartic acid, remain challenging. acs.org The combination of flow-based SPPS with pseudoproline dipeptides has been successfully used to accelerate the synthesis of complex glycosylated proteins like insulin. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation accelerates coupling reactions, which is particularly beneficial for long or difficult sequences. mdpi.comnih.gov Combining microwave-assisted SPPS with pseudoproline dipeptides can significantly shorten synthesis times while maintaining high product purity. researchgate.net

Advanced Resin Matrices: The choice of solid support is critical. High-performance resins with improved solvation properties, such as PEG-based ChemMatrix® resin, work in concert with pseudoprolines to overcome severe aggregation. chempep.commdpi.comresearchgate.net The synthesis of the highly aggregation-prone 68-amino-acid chemokine RANTES, which failed on standard polystyrene resins even with pseudoproline incorporation, was successfully achieved through the synergistic combination of ChemMatrix® resin and pseudoproline dipeptides. researchgate.net

Development and Application of Novel Pseudoproline Derivatives: The chemical structure of pseudoprolines is itself a target of innovation to broaden their applicability.

Expanded Chemical Diversity: Researchers are exploring the development of new pseudoproline derivatives with different heteroatoms (e.g., silicon, selenium) to fine-tune their conformational effects and stability. chempep.com Additionally, improvements in the chemistry of cysteine-derived thiazolidine (B150603) pseudoprolines, which have historically been difficult to deprotect, are expanding the repertoire of tools for synthesizing complex, multi-disulfide-containing peptides. nih.gov

Novel Synthetic Applications: The unique structural effects of pseudoprolines are being harnessed in novel and powerful ways beyond simply preventing aggregation in linear synthesis.

Peptide Cyclization: The "kink" induced by a pseudoproline brings the N- and C-termini of a linear peptide into proximity, facilitating head-to-tail cyclization. iris-biotech.deresearchgate.net This method acts as a traceless turn-inducer, often resulting in faster cyclization reactions and higher yields compared to linear precursors without the modification. researchgate.net

Racemization-Free Fragment Condensation: In liquid-phase synthesis and the convergent assembly of very long peptides, pseudoprolines play a crucial role. When a peptide fragment has a C-terminal pseudoproline, it is protected against racemization during the coupling of the next fragment, a common and significant side reaction. neulandlabs.com This was demonstrated in the large-scale liquid-phase manufacture of a decapeptide, where the use of a pseudoproline-terminated fragment prevented racemization that was observed at levels of ~20% without it. neulandlabs.com

The table below summarizes key emerging methodologies and their impact on peptide synthesis.

| Methodology | Description | Key Advantage(s) | Research Finding/Example |

| Flow Chemistry Integration | Incorporating pseudoprolines into continuous-flow SPPS, including in situ acylation of monomers. | Increases synthesis speed; reduces reliance on pre-formed dipeptides. acs.org | Successful in situ acylation of H-Thr(ΨPro) with most proteinogenic amino acids in a flow synthesizer, achieving >75% efficiency. acs.org |

| Advanced Resin Synergy | Combining pseudoproline dipeptides with highly solvating resins like ChemMatrix®. | Enables synthesis of extremely difficult and aggregation-prone sequences. chempep.comresearchgate.net | The synthesis of the chemokine RANTES (68 aa) was only successful when pseudoprolines were used in combination with ChemMatrix® resin. researchgate.net |

| Monomer Utilization | Direct use of Fmoc-protected pseudoproline monomers instead of dipeptides. | Increases synthetic flexibility and reduces cost. acs.org | A "difficult" hGH-derived peptide was successfully synthesized using an Fmoc-Ser(ψMe,MePro)-OH monomer. acs.org |

| Traceless Cyclization | Using a pseudoproline to pre-organize a linear peptide into a turn conformation to facilitate cyclization. | Increases cyclization reaction speed and yield. iris-biotech.deresearchgate.net | Pseudoproline-mediated cyclization has been shown to be a highly effective strategy for producing strained cyclic tetrapeptides. researchgate.net |

| Fragment Condensation | Using a C-terminal pseudoproline on a peptide fragment to prevent epimerization during segment coupling. | Allows for racemization-free ligation of peptide fragments. neulandlabs.com | Use in a liquid-phase synthesis of a decapeptide reduced racemization from ~20% to negligible levels. neulandlabs.com |

Q & A

Q. What are the key steps in synthesizing Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves a two-step process:

Condensation : Fmoc-Ala-Thr reacts with acetone (CH₃COCH₃) under acidic conditions (CH₂Cl₂/H⁺) to form the oxazolidine ring, introducing the pseudoproline (ΨPro) motif .

Purification : Crude product is purified via reverse-phase HPLC, with yield optimization dependent on reaction time (typically 4–6 hours) and stoichiometric ratios (1:1.2 for Thr:acetone) .

- Critical Parameters : Excess acetone improves ring closure but may require extended drying to remove residual solvent.

Q. How does the pseudoproline (ΨPro) motif in this compound prevent peptide aggregation during synthesis?

- Methodological Answer : The ΨPro motif acts as a molecular hinge, introducing a reversible cis-amide bond that disrupts β-sheet formation, a common cause of aggregation. This is confirmed by:

- Circular Dichroism (CD) : Shows reduced β-sheet signals in peptides incorporating ΨPro .

- Solubility Testing : Peptides with ΨPro exhibit 2–3× higher solubility in DMF compared to non-modified sequences .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- HPLC : Purity >95% is achieved using a C18 column with a gradient of 0.1% TFA in acetonitrile/water .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 480.55 for related ΨPro dipeptides) .

- NMR : ¹³C NMR verifies oxazolidine ring formation (δ 75–85 ppm for C3 and C4 positions) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in large-scale reactions?

- Methodological Answer :

- Solvent Choice : Replace CH₂Cl₂ with THF to enhance solubility of intermediates, improving yields by ~15% .

- Catalysis : Add 0.1 eq. of DMAP to accelerate oxazolidine ring closure, reducing reaction time to 2–3 hours .

- Scale-Up Protocol : Use continuous-flow reactors to maintain stoichiometric control and minimize side reactions .

Q. What strategies resolve solubility challenges when incorporating this compound into hydrophobic peptide sequences?

- Methodological Answer :

- Co-Solvent Systems : Use 30% hexafluoroisopropanol (HFIP) in DMF to dissolve ΨPro-containing peptides without denaturation .

- Temperature Gradients : Pre-dissolve the compound at 4°C to prevent thermal degradation, then gradually warm to 25°C .

- Storage : Lyophilize and store at -20°C under argon to maintain stability >2 years .

Q. How should researchers interpret contradictory NMR data for ΨPro-containing peptides?

- Methodological Answer : Contradictions often arise from dynamic cis-trans isomerism of the ΨPro amide bond:

- Variable Temperature (VT) NMR : Conduct experiments at 278K to slow isomerization and resolve split peaks .

- 2D NOESY : Identify spatial correlations between ΨPro methyl groups and adjacent residues to confirm conformational flexibility .

Q. What is the impact of this compound on peptide secondary structure in foldamers or β-hairpin designs?

- Methodological Answer :

- CD Spectroscopy : ΨPro induces kinks in α-helices (reduced ellipticity at 222 nm) and stabilizes type I β-turns in hairpins .

- MD Simulations : Predict ΨPro reduces backbone RMSD by 0.5–1.0 Å compared to natural proline .

Q. How do pseudoprolines like this compound compare to other backbone modifications (e.g., D-proline, N-methylation) in preventing aggregation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.